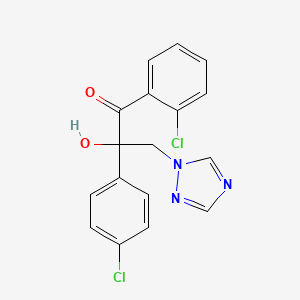

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Description

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a triazole-containing antifungal compound characterized by a hydroxylated propanone backbone substituted with two distinct chlorophenyl groups (2-chloro and 4-chloro) and a 1,2,4-triazole moiety. This structure aligns with azole antifungals, which inhibit fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . The compound is synthesized via nucleophilic substitution or epoxide ring-opening reactions, as seen in analogous triazole derivatives . Its purity and structure are confirmed through NMR, MS, and RP-HPLC analyses, with typical yields ranging from 56% to 70% and melting points between 145–160°C for structurally related urea-thiadiazole hybrids .

Properties

CAS No. |

107658-71-9 |

|---|---|

Molecular Formula |

C17H13Cl2N3O2 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |

InChI |

InChI=1S/C17H13Cl2N3O2/c18-13-7-5-12(6-8-13)17(24,9-22-11-20-10-21-22)16(23)14-3-1-2-4-15(14)19/h1-8,10-11,24H,9H2 |

InChI Key |

WXRJLXCQSPSTBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl |

Origin of Product |

United States |

Biological Activity

1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that incorporates both triazole and phenolic moieties. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on the latest research findings and case studies.

- Molecular Formula : C17H12Cl3N3O2

- Molecular Weight : 389.65 g/mol

- IUPAC Name : 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound is known to enhance interactions with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi .

| Microorganism | Activity (IC50) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL | |

| Candida albicans | 12 µg/mL |

Antitumor Activity

The compound's structure suggests potential antitumor activity. Triazole derivatives have been documented to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study on similar triazole-containing compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating that this compound may exhibit similar properties .

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : Known for its ability to interact with biological macromolecules and influence metabolic pathways.

- Phenolic Hydroxyl Group : Contributes to antioxidant properties and may enhance the overall bioactivity by stabilizing radical species.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A study focusing on clinical isolates of Staphylococcus aureus showed that the compound exhibited a concentration-dependent inhibition of bacterial growth. The presence of chlorinated phenyl groups was noted to enhance the lipophilicity and membrane permeability of the compound. -

Cytotoxicity Assessment in Cancer Research :

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl vs.

- Triazole Positioning : The 1,2,4-triazole moiety at the 3-position is conserved across analogues, critical for CYP51 binding. Modifications here (e.g., indole substitution in 11b) reduce activity .

- Hybrid Structures : Urea-thiadiazole hybrids (e.g., 8d) show superior activity (MIC 0.25–1.0 μg/mL) due to synergistic effects from thioether linkages, which are absent in the target compound .

Pharmacokinetic and Toxicological Profiles

- Solubility and Bioavailability: The hydroxyl group improves aqueous solubility relative to non-hydroxylated triazoles (e.g., Tebuconazole), but high logP (predicted >3.5) may limit oral absorption .

- Toxicity : Chlorinated aromatics raise concerns about hepatotoxicity, though in vivo studies on analogues show lower ALT/AST elevations compared to Ketoconazole .

Preparation Methods

Starting Materials and Intermediates

- Chlorophenyl derivatives : The synthesis begins with appropriately substituted chlorobenzene derivatives, such as 2-chlorobenzaldehyde or 4-chlorobenzoyl chloride, which serve as precursors for the chlorophenyl groups.

- Propanone backbone formation : The ketone functionality is introduced via acylation or condensation reactions, often involving acetone or its derivatives.

- Hydroxyl group introduction : The alpha-hydroxy group is typically installed by controlled hydroxylation or aldol-type reactions.

Key Synthetic Steps

Horner–Wadsworth–Emmons (HWE) Reaction

A common method to form the carbon skeleton involves the HWE reaction between chlorobenzylphosphonate derivatives and cyclopropylmethyl ketones or related ketones. This reaction proceeds under basic conditions at mild temperatures (around 20–25 °C) and yields alkoxypropylene intermediates critical for further transformations.Nucleophilic Substitution with 1,2,4-Triazole

The triazole ring is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the propanone intermediate with 1H-1,2,4-triazole under controlled conditions. This step often requires polar aprotic solvents and mild heating to facilitate ring attachment without decomposition.Hydroxylation and Final Functionalization

The hydroxyl group at the alpha position is introduced or preserved during the synthesis, sometimes via stereoselective hydroxylation or by using hydroxy-substituted intermediates. The final compound is purified by chromatographic techniques such as silica gel column chromatography using solvent mixtures like n-hexane/dichloromethane to achieve high purity (up to 92% yield reported).

Reaction Conditions and Optimization

- Temperature : Reactions are typically conducted at ambient to slightly elevated temperatures (20–40 °C) to balance reaction rate and selectivity.

- Solvents : Dichloromethane, tetrahydrofuran (THF), and other polar aprotic solvents are preferred for their ability to dissolve reactants and stabilize intermediates.

- Catalysts and Bases : Bases such as sodium hydride or potassium tert-butoxide are used to generate reactive intermediates in HWE reactions. Catalysts may include transition metals or acid/base catalysts depending on the step.

- Purification : Silica gel chromatography is standard for isolating the final product, ensuring removal of side products and unreacted starting materials.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Key Reagents/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Horner–Wadsworth–Emmons (HWE) | Chlorobenzylphosphonate + cyclopropylmethyl ketone | Base (e.g., NaH), 20–25 °C, 2 h | ~90 | Formation of alkoxypropylene intermediate |

| 2 | Nucleophilic substitution | Alkoxypropylene intermediate + 1H-1,2,4-triazole | Polar aprotic solvent, mild heat | 85–92 | Attachment of triazole ring |

| 3 | Hydroxylation/functionalization | Hydroxy-substituted intermediates | Controlled hydroxylation conditions | Variable | Ensures alpha-hydroxy group presence |

| 4 | Purification | Silica gel chromatography | n-Hexane/dichloromethane | Purity >95% | Final isolation and purification |

Research Findings and Analysis

- The use of the HWE reaction is favored for its high stereoselectivity and ability to form carbon-carbon double bonds efficiently, which is crucial for constructing the propanone backbone with chlorophenyl substituents.

- The triazole ring introduction is critical for biological activity, and its attachment via nucleophilic substitution is well-documented to proceed with good yields under mild conditions.

- Hydroxylation steps require careful control to avoid over-oxidation or side reactions, often employing mild oxidants or selective reagents.

- Industrial scale synthesis benefits from optimized reaction times, temperatures, and solvent recycling to improve economic feasibility and environmental impact.

- The final compound exhibits significant antifungal activity attributed to the triazole moiety, which inhibits fungal cytochrome P450 enzymes, underscoring the importance of maintaining structural integrity during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.